(1R,2R)-1-(bromomethyl)-2-methylcyclopropane

Chiral synthesis Enantiomeric purity Stereochemical integrity

(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane (CAS 1644345-87-8) is a chiral, non-racemic cyclopropane derivative bearing a bromomethyl group and a methyl group in a trans (1R,2R) absolute configuration. Its molecular formula is C₅H₉Br with a molecular weight of 149.03 g·mol⁻¹.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
CAS No. 1644345-87-8
Cat. No. B12962164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-(bromomethyl)-2-methylcyclopropane
CAS1644345-87-8
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC1CC1CBr
InChIInChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
InChIKeyXOXUXLDFDIJSPF-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane (CAS 1644345-87-8): Stereochemically Defined trans-Cyclopropane Building Block for Asymmetric Synthesis Procurement


(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane (CAS 1644345-87-8) is a chiral, non-racemic cyclopropane derivative bearing a bromomethyl group and a methyl group in a trans (1R,2R) absolute configuration. Its molecular formula is C₅H₉Br with a molecular weight of 149.03 g·mol⁻¹ . The compound is supplied as a single, stereochemically defined enantiomer at 98% purity and is classified under GHS07 with hazard statements H302, H315, H319, and H335 . It serves as a versatile electrophilic chiral building block for the stereospecific introduction of a trans-2-methylcyclopropylmethyl motif into pharmaceutical intermediates and agrochemical scaffolds.

Why (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane Cannot Be Replaced by Its cis Isomer, Racemate, or Relative-Stereochemistry Analog


Substituting (1R,2R)-1-(bromomethyl)-2-methylcyclopropane with its (1R,2S) cis diastereomer, the (1R,2R)-rel racemic mixture, or the non-stereochemically assigned racemate (CAS 31950-58-0) introduces fundamentally different three-dimensional spatial arrangements of the bromomethyl and methyl substituents. In cyclopropane rings, the trans versus cis disposition alters the dihedral angle between substituents, directly impacting the stereochemical outcome of downstream SN2 reactions, cross-couplings, and cycloadditions [1]. For drug discovery programs requiring enantiopure intermediates, use of the racemate necessitates resource-intensive chiral separation, while the rel- designation indicates a mixture of (1R,2R) and (1S,2S) enantiomers that can produce opposite biological activities at chiral targets . Procurement of the stereochemically defined single enantiomer eliminates these risks and streamlines synthetic route validation.

Head-to-Head Quantitative Evidence: (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane vs. Closest Stereochemical Analogs


Absolute Stereochemical Identity: Single (1R,2R) Enantiomer vs. Relative-Stereochemistry Racemate (CAS 51598-33-5)

The target compound (CAS 1644345-87-8) is supplied as the single (1R,2R) enantiomer with a defined absolute configuration, as reflected by its distinct CAS registry number assigned specifically to this enantiomer . In contrast, the (1R,2R)-rel analog (CAS 51598-33-5) is a racemic mixture containing both (1R,2R) and (1S,2S) enantiomers in equal proportion, designated by the 'rel-' prefix indicating relative but not absolute stereochemistry . The single-enantiomer product eliminates the 50% contamination by the opposite enantiomer inherent to the racemate.

Chiral synthesis Enantiomeric purity Stereochemical integrity Drug discovery intermediates

Trans vs. Cis Diastereomer Comparison: (1R,2R) vs. (1R,2S) Configuration and Its Impact on Downstream Reactivity

The target compound possesses trans geometry (substituents on opposite faces of the cyclopropane ring, (1R,2R)), whereas the cis isomer (CAS 51598-64-2) bears both substituents on the same face ((1R,2S)) . This geometric difference alters the spatial trajectory of the bromomethyl electrophilic center. In SN2 reactions, the trans configuration positions the leaving group and incoming nucleophile with distinct steric and stereoelectronic environments compared to the cis isomer, directly affecting reaction rates and product diastereomeric ratios [1].

Diastereoselectivity Cyclopropane stereochemistry SN2 substitution Cross-coupling

Purity Specification: 98% Single Enantiomer vs. 95% Racemate – Impact on Synthetic Yield and Reproducibility

The target compound is specified at 98% purity (chemical purity) by the supplier Leyan (Product No. 1904950) . The non-stereochemically assigned racemic mixture (CAS 31950-58-0) is typically supplied at 95% minimum purity . The 3-percentage-point purity gap represents a higher burden of unidentified impurities in the racemate, which can introduce side products, poison catalysts in metal-mediated couplings, or interfere with biological assays.

Chemical purity Batch consistency Synthetic reproducibility Quality assurance

LogP and Physicochemical Property Comparison with Alternative Cyclopropane Building Blocks

The target compound has a calculated LogP of 2.0373, identical to its cis isomer . However, when compared to the simpler (bromomethyl)cyclopropane (CAS 7051-34-5, C₄H₇Br, MW 135.00, LogP ~1.7), the additional methyl group in the target increases lipophilicity by approximately 0.3 LogP units and molecular weight by ~14 Da . This difference matters when the cyclopropane motif is being incorporated into lead compounds where lipophilic ligand efficiency (LLE) is a key optimization parameter.

Lipophilicity LogP Physicochemical profiling Building block selection

Safety and Handling Profile: GHS Classification of (1R,2R) vs. Structurally Related Bromomethyl Cyclopropanes

The target compound carries GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with other low-molecular-weight bromomethyl cyclopropanes and does not include higher-severity classifications such as GHS06 (toxic) or GHS08 (health hazard), which appear for certain gem-dibromo or carbonyl-substituted cyclopropane analogs [1]. The absence of these higher-severity classifications simplifies procurement, storage, and shipping logistics.

GHS classification Laboratory safety Hazard communication Procurement risk assessment

Procurement-Relevant Application Scenarios for (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane (CAS 1644345-87-8)


Synthesis of Enantiopure Cyclopropane-Containing Pharmaceutical Intermediates via Stereospecific Alkylation

When a drug discovery program requires installation of a chiral trans-2-methylcyclopropylmethyl group with retention of absolute configuration, (1R,2R)-1-(bromomethyl)-2-methylcyclopropane serves as the direct electrophilic building block. The single-enantiomer identity (Section 3, Evidence 1) ensures that the stereochemical outcome of SN2 alkylation of amine, thiol, or alkoxide nucleophiles proceeds with clean inversion at the bromomethyl carbon, delivering diastereomerically pure products without the need for post-reaction chiral separation . This is critical for programs where the cyclopropane stereochemistry is a pharmacophoric requirement.

Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Controlled Cyclopropane Topology

In SAR campaigns exploring the effect of cyclopropane substitution geometry on target binding, the trans-(1R,2R) configuration provides a distinct spatial presentation of substituents compared to the cis isomer. As demonstrated in Section 3 (Evidence 2), the target compound and its cis diastereomer (CAS 51598-64-2) share identical molecular weight and LogP, making them ideal paired probes for isolating the stereochemical contribution to potency, selectivity, and metabolic stability . Procuring the single enantiomer rather than the racemate avoids confounding results from mixed stereochemistry.

Multi-Step Total Synthesis of Cyclopropane-Functionalized Natural Products and Agrochemicals

The 98% purity specification (Section 3, Evidence 3) and predictable LogP (2.04, Section 3, Evidence 4) of the target compound enable reliable stoichiometric calculations and reproducible yields across multi-step synthetic sequences. The GHS07 hazard profile (Section 3, Evidence 5) facilitates routine laboratory handling without specialized containment infrastructure, making it suitable for both academic total synthesis laboratories and industrial process chemistry groups scaling up gram-to-kilogram campaigns .

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